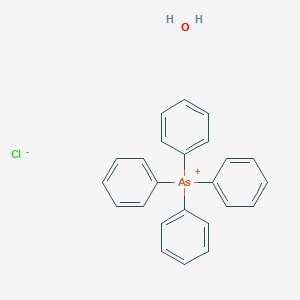

Tetraphenylarsonium chloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraphenylarsanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWSDTZKCSLRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22AsClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369101 | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-92-6, 104170-16-3 | |

| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetraphenylarsonium Chloride Monohydrate

This guide provides a comprehensive overview of the synthesis and characterization of tetraphenylarsonium chloride monohydrate, a versatile organoarsenic compound. With applications ranging from a precipitation agent in analytical chemistry to a phase-transfer catalyst in organic synthesis, a thorough understanding of its preparation and analytical validation is crucial for researchers, scientists, and professionals in drug development.[1][2] This document delves into the chemical principles underpinning its synthesis, provides detailed experimental protocols, and outlines a suite of characterization techniques for comprehensive quality control.

Introduction: The Utility of a Quaternary Arsonium Salt

Tetraphenylarsonium chloride, with the chemical formula [(C₆H₅)₄As]Cl, is a white, crystalline solid.[3] It is the chloride salt of the tetrahedral tetraphenylarsonium cation.[3] A key characteristic of this and other quaternary ammonium and arsonium salts is its ability to solubilize large polyatomic anions in organic media, facilitating reactions that would otherwise be limited by phase incompatibility.[3] It is frequently utilized in its hydrated form, this compound, which is a stable and readily handled solid.[3] Its primary applications are in analytical chemistry as a precipitating agent for anions like perchlorate, permanganate, and tetrafluoroborate, and in organic synthesis as a phase-transfer catalyst.[4]

Synthesis of this compound: A Multi-Step Approach

The synthesis of tetraphenylarsonium chloride is a well-established multi-step process that begins with the readily available triphenylarsine. The overall synthetic pathway involves the formation of a key intermediate, tetraphenylarsonium chloride hydrochloride, which is then neutralized to yield the final product.

Synthetic Strategy and Rationale

The chosen synthetic route is designed for high purity and yield. The initial oxidation of triphenylarsine, followed by the introduction of the fourth phenyl group via a Grignard reagent, is a classic and reliable method for the preparation of tetraaryl arsonium salts. The formation of the hydrochloride salt allows for straightforward purification by recrystallization, and the subsequent neutralization is a simple and efficient final step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established procedures, including those published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5]

Step 1: Synthesis of Tetraphenylarsonium Chloride Hydrochloride [5]

This initial step involves the reaction of triphenylarsine oxide with phenylmagnesium bromide, followed by treatment with hydrochloric acid.

-

Materials:

-

Triphenylarsine oxide

-

Phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings in diethyl ether)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Water

-

-

Procedure:

-

A solution of phenylmagnesium bromide is prepared in a round-bottomed flask equipped with a reflux condenser and a dropping funnel.

-

A solution of triphenylarsine oxide in a suitable solvent (e.g., benzene) is added dropwise to the Grignard reagent with stirring.

-

After the addition is complete, the reaction mixture is hydrolyzed by the slow addition of water, followed by dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

-

The combined organic extracts are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is dissolved in a minimal amount of hot concentrated hydrochloric acid.

-

Upon cooling, white needles of tetraphenylarsonium chloride hydrochloride crystallize out.

-

The crystals are collected by filtration, washed with ice-cold concentrated hydrochloric acid, and then with cold diethyl ether.

-

The product can be further purified by recrystallization from a mixture of water and concentrated hydrochloric acid.[5]

-

Step 2: Neutralization to Tetraphenylarsonium Chloride [3]

The purified hydrochloride salt is then neutralized to afford the desired tetraphenylarsonium chloride.

-

Materials:

-

Tetraphenylarsonium chloride hydrochloride

-

Sodium hydroxide (NaOH) solution

-

Water

-

-

Procedure:

-

The purified tetraphenylarsonium chloride hydrochloride is dissolved in water.

-

A solution of sodium hydroxide is added dropwise with stirring until the solution is neutral to litmus paper.

-

The resulting solution contains tetraphenylarsonium chloride.

-

Step 3: Formation of this compound

The monohydrate is typically obtained by crystallization from an aqueous solution.

-

Procedure:

-

The neutral solution of tetraphenylarsonium chloride is concentrated by gentle heating or under reduced pressure.

-

As the solution becomes more concentrated, this compound will crystallize out upon cooling.

-

The crystals are collected by filtration, washed with a small amount of cold water, and dried in a desiccator over a suitable drying agent.

-

Comprehensive Characterization of this compound

A battery of analytical techniques should be employed to confirm the identity, purity, and hydration state of the synthesized product.

Physical Properties

A summary of the key physical properties of tetraphenylarsonium chloride and its monohydrate is presented in the table below.

| Property | Tetraphenylarsonium Chloride (Anhydrous) | This compound |

| Molecular Formula | C₂₄H₂₀AsCl | C₂₄H₂₀AsCl·H₂O |

| Molecular Weight | 418.80 g/mol | 436.81 g/mol |

| Appearance | White solid | White crystalline powder |

| Melting Point | 258-260 °C | ~257 °C |

| Solubility | Soluble in polar organic solvents | Freely soluble in water |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the presence of the tetraphenylarsonium cation.

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons of the four phenyl groups. The integration of these signals should correspond to 20 protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons. Due to the symmetry of the cation, four distinct signals are expected for the phenyl carbons (ipso, ortho, meta, and para).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the presence of the water of hydration and confirming the presence of the phenyl groups.

-

Key Vibrational Modes:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the presence of water of hydration.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

As-C Stretching: The stretching vibration of the arsenic-carbon bond is expected to appear in the fingerprint region of the spectrum.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the tetraphenylarsonium cation. In a typical mass spectrum, the base peak would correspond to the tetraphenylarsonium cation at m/z 383.3.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for confirming the presence and stoichiometry of the water of hydration.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show a weight loss corresponding to one molecule of water (approximately 4.12% of the total mass) upon heating, typically in the range of 100-150 °C. The compound would then be stable until its decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of the monohydrate would show an endothermic peak corresponding to the loss of water, followed by a sharp endotherm at the melting point of the anhydrous compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of this compound. This technique would provide precise information on bond lengths, bond angles, and the crystal packing, unequivocally confirming the presence and location of the water molecule in the crystal lattice.

Caption: Workflow for the characterization of this compound.

Safety Considerations

Tetraphenylarsonium chloride is an organoarsenic compound and should be handled with appropriate safety precautions. It is toxic if swallowed or inhaled.[4] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis and characterization of this compound are well-defined processes that yield a product of high purity suitable for a variety of chemical applications. By following established synthetic protocols and employing a comprehensive suite of analytical techniques, researchers can ensure the quality and reliability of this important reagent. This guide provides the necessary framework for the successful preparation and validation of this compound, empowering scientists to utilize this compound with confidence in their research endeavors.

References

-

Shriner, R. L., & Wolf, C. N. (1950). Tetraphenylarsonium chloride hydrochloride. Organic Syntheses, 30, 95. doi:10.15227/orgsyn.030.0095 ([Link])

-

Wikipedia. (n.d.). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tetraphenylarsonium. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). Tetraphenylarsonium chloride,hydrochloride hydrate. Retrieved January 12, 2026, from [Link]

-

Grok. (2026, January 8). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

Sources

The Architecture of a Precipitant: A Technical Guide to the Crystal Structure of Tetraphenylarsonium Chloride Monohydrate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylarsonium chloride, (C₆H₅)₄AsCl, is a quaternary arsonium salt widely employed in analytical chemistry, organic synthesis, and pharmaceutical sciences as a phase-transfer catalyst and a robust precipitating agent for large anions.[1][2] Its efficacy in these roles is fundamentally governed by its solid-state properties, including crystal packing and solubility, which are dictated by its crystal structure. This technical guide provides a comprehensive examination of the crystal structure of its stable monohydrate form, (C₆H₅)₄AsCl·H₂O. Due to the scarcity of publicly available crystallographic data for the arsonium compound, this guide leverages the detailed, published crystal structure of the isoelectronic and isostructural analogue, tetraphenylphosphonium chloride monohydrate, [(C₆H₅)₄P]Cl·H₂O, as a highly representative model.[3] This analysis elucidates the precise arrangement of the bulky tetraphenylarsonium cation, the chloride anion, and the integral water molecule. We will dissect the key supramolecular interactions, particularly the hydrogen-bonding network, that define the lattice, providing field-proven insights into the material's physicochemical properties and performance in laboratory and industrial applications.

Introduction: The Significance of Solid-State Structure

The tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is a large, lipophilic organic cation that forms sparingly soluble salts with a variety of large inorganic and organic anions.[1] This characteristic makes its chloride salt an invaluable tool for applications such as the gravimetric analysis of perchlorate, permanganate, and various metal complexes.[1] In synthetic chemistry, it functions as a phase-transfer catalyst, facilitating the transport of anionic reactants into organic phases.[4]

Like many ionic compounds, tetraphenylarsonium chloride readily incorporates water molecules into its crystal lattice, forming a stable monohydrate.[2] This single water molecule is not merely a passive occupant; it is a critical structural component that profoundly influences the compound's stability, solubility, and handling characteristics. Understanding the precise location of this water molecule and its role in the crystal's hydrogen-bonding network is paramount for predicting and controlling the compound's behavior.

This guide provides a detailed exploration of this structure. We will begin by outlining the experimental workflow for determining such a structure via single-crystal X-ray diffraction, followed by a granular analysis of the molecular geometry and the intricate non-covalent interactions that build the three-dimensional crystal lattice.

Physicochemical and Crystallographic Properties

The fundamental properties of tetraphenylarsonium chloride monohydrate are summarized below. The crystallographic data presented are from the single-crystal X-ray diffraction study of the isostructural analogue, tetraphenylphosphonium chloride monohydrate, which serves as a validated model for this analysis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | (C₆H₅)₄AsCl·H₂O | [5] |

| Molecular Weight | 436.81 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | ~257 °C | [5] |

| CAS Number | 104170-16-3 | [5] |

Table 2: Representative Crystallographic Data (from [(C₆H₅)₄P]Cl·H₂O)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P1̅ | [3] |

| Unit Cell Dimensions | a = 10.837(3) Å | [3] |

| b = 10.996(3) Å | [3] | |

| c = 18.399(5) Å | [3] | |

| α = 77.28(2)° | [3] | |

| β = 76.45(2)° | [3] | |

| γ = 85.69(2)° | [3] | |

| Volume (V) | 2078.5(8) ų | [3] |

| Molecules per Unit Cell (Z) | 4 | [3] |

| Calculated Density (Dₓ) | 1.26 g/cm³ | [3] |

Crystal Structure Determination: A Methodological Overview

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique provides precise 3D coordinates of the atoms within the unit cell, allowing for detailed analysis of bond lengths, angles, and intermolecular interactions.

Synthesis and Crystallization Protocol

The first and often most challenging step is the growth of high-quality single crystals.

-

Synthesis: Tetraphenylarsonium chloride can be prepared via a well-established multi-step synthesis starting from triphenylarsine. The final step involves the neutralization of tetraphenylarsonium chloride hydrochloride with a base like sodium hydroxide.[2]

-

(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O

-

-

Crystallization: Growing diffraction-quality crystals requires careful control of saturation. A common and effective method is slow evaporation from a suitable solvent system.

-

Solvent Selection: The compound is soluble in polar organic solvents.[2] A binary solvent system, such as ethanol and water, is often effective. Ethanol provides good solubility, while water acts as an anti-solvent.

-

Procedure: Dissolve the synthesized tetraphenylarsonium chloride in a minimal amount of warm ethanol. Add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Evaporation: Cover the container with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent mixture at room temperature. Over several days to a week, well-formed, colorless crystals of the monohydrate should form. The adventitious water required for the monohydrate structure is readily acquired from the solvent or atmosphere.[3]

-

Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to X-ray analysis. The process follows a logical workflow to translate diffraction patterns into a refined structural model.

In-Depth Analysis of the Crystal Structure

The triclinic (P1̅) structure of the representative tetraphenylphosphonium chloride monohydrate reveals a complex and elegant packing arrangement driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions.[3]

Molecular Geometry of the Cation

The tetraphenylarsonium cation consists of a central arsenic atom tetrahedrally coordinated to four phenyl groups. The bulky phenyl groups are arranged in a propeller-like fashion, creating a large, hydrophobic surface. This steric bulk is a key factor in its ability to precipitate large anions, as it frustrates efficient packing with smaller, highly solvated ions.

The Crucial Role of the Hydrate: The Hydrogen-Bonding Network

The most insightful feature of the monohydrate structure is the specific arrangement of the chloride ions and water molecules. They are not randomly dispersed but form a well-defined hydrogen-bonded network. The analysis of the phosphonium analogue reveals that weak hydrogen bonds link the chloride ions and the water molecules, creating chains or clusters that are nestled between the large organic cations.[3]

The water molecule acts as a hydrogen-bond donor, interacting with the chloride anion, which is a hydrogen-bond acceptor. This O-H···Cl⁻ interaction is a primary organizing force in the crystal lattice, stabilizing the arrangement of the anions relative to each other and to the cations.

Furthermore, weaker C-H···Cl⁻ hydrogen bonds, involving the hydrogen atoms of the phenyl rings, likely contribute to the overall lattice energy and direct the orientation of the cations around the anionic network.

Implications for Material Properties and Applications

The detailed crystal structure provides a molecular-level explanation for the macroscopic properties of this compound.

-

Solubility and Precipitation: The stability of the crystal lattice, reinforced by the O-H···Cl⁻ hydrogen bonds, contributes to the low aqueous solubility of its salts with large anions. When a solution containing [As(C₆H₅)₄]⁺ is mixed with a solution containing a large anion like perchlorate (ClO₄⁻), the formation of the highly stable, insoluble [(C₆H₅)₄As][ClO₄] crystal lattice is thermodynamically favored, leading to its precipitation.

-

Hygroscopicity and Stability: The presence of a well-defined hydrate structure indicates that the anhydrous form is likely hygroscopic, readily absorbing atmospheric moisture to achieve the more stable monohydrate lattice. This is a critical consideration for storage and handling, as the water content can affect the material's weight and molarity in standard solutions.

-

Phase-Transfer Catalysis: For the cation to function as a phase-transfer catalyst, it must be able to move between an aqueous and an organic phase. The large hydrophobic exterior of the cation facilitates its dissolution in organic solvents, while the encapsulated anion is carried along, protected from strong solvation by the bulky phenyl groups.

Conclusion

The crystal structure of this compound, elucidated through the robust model of its phosphonium analogue, reveals a sophisticated architecture stabilized by a network of O-H···Cl⁻ hydrogen bonds. This structural framework, featuring hydrophilic channels of water and chloride ions separated by hydrophobic regions of the bulky organic cations, directly governs the material's physical properties and its functional efficacy. For researchers in drug development and analytical sciences, this atomic-level understanding is crucial for controlling crystallization, ensuring stoichiometric accuracy in analytical procedures, and optimizing reaction conditions where this versatile compound is employed.

References

-

Schweizer, E. E., Baldacchini, C. J., & Rheingold, A. L. (1989). Tetraphenylphosphonium chloride monohydrate, tetraphenylphosphonium bromide and tetraphenylphosphonium iodide. Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1236–1239. [Link]

-

Blake, A. J., Garner, C. D., & Tunney, J. M. (2003). Tetraphenylphosphonium chloride dihydrate. Acta Crystallographica Section E: Structure Reports Online, 59(1), o9-o10. [Link]

- ScienceLab.com. (n.d.). Tetraphenylarsonium chloride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Home. Retrieved January 12, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Tetraphenylarsonium(V) chloride, hydrate, 97%. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tetraphenylarsonium. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Tetraphenylarsonium chloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Tetraphenylarsonium chloride. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Arsonium, tetraphenyl-, chloride, compd. with hydrochloric acid (1:1:1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 2. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Tetraphenylarsonium(V) Chloride Hydrochloride Hydrate,CAS : 123334-18-9 [eforu-chemical.com]

- 5. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 6. Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4] - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tetraphenylarsonium chloride monohydrate

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetraphenylarsonium Chloride Monohydrate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, [(C₆H₅)₄As]Cl·H₂O. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, characterization, and application.

Tetraphenylarsonium chloride is an organoarsenic quaternary salt widely utilized in analytical chemistry and organic synthesis.[1][2] It is composed of a bulky, tetrahedral tetraphenylarsonium cation and a chloride anion.[1] The large, lipophilic nature of the cation is central to its utility, enabling the solubilization of inorganic anions in organic media and facilitating phase-transfer catalysis.[1][3] The compound is most commonly available as a stable monohydrate.[1]

Nomenclature and Identification

| Identifier | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Phenylarsonium chloride, Tetraphenylarsenic chloride | [5] |

| Molecular Formula | C₂₄H₂₂AsClO | [4] |

| Anhydrous Formula | C₂₄H₂₀AsCl | [1][5][6] |

| Molecular Weight | 436.81 g/mol (Monohydrate) | [4] |

| Anhydrous M.W. | 418.80 g/mol | [1][5] |

| CAS Number | 104170-16-3 (Monohydrate) | [4] |

| CAS Number | 507-28-8 (Anhydrous) | [1][5][6] |

| EC Number | 208-070-6 | [1] |

| PubChem CID | 68179 (Anhydrous) | [6] |

Molecular Structure

The core of the compound is the tetraphenylarsonium cation, [ (C₆H₅)₄As ]⁺. In this cation, the central arsenic(V) atom is covalently bonded to the ipso-carbons of four phenyl rings, resulting in a stable, tetrahedral geometry.[1] This structure renders the cation sterically hindered and chemically robust.

Sources

An In-depth Technical Guide to the Solubility of Tetraphenylarsonium Chloride Monohydrate in Organic Solvents

Introduction

Tetraphenylarsonium chloride monohydrate, with the chemical formula [(C₆H₅)₄As]Cl·H₂O, is a quaternary arsonium salt widely employed in analytical chemistry, organic synthesis, and materials science. Its utility often hinges on its solubility characteristics, particularly its ability to dissolve in non-aqueous media. This technical guide offers a comprehensive exploration of the solubility of this compound in organic solvents, providing both theoretical insights and practical, field-proven methodologies for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution.

The tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, is notable for its large size and lipophilic nature, conferred by the four phenyl rings. This structure is key to its solubility and its function as a phase-transfer catalyst and a precipitating agent for large anions.[1][2] Understanding its interaction with various organic solvents is therefore crucial for optimizing reaction conditions, developing analytical methods, and designing novel materials.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound in any solvent is governed by a thermodynamic balance between the lattice energy of the salt and the solvation energy of its constituent ions. The principle of "like dissolves like" provides a foundational, albeit simplified, guideline.[3]

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice into its gaseous ions ([(C₆H₅)₄As]⁺ and Cl⁻). The large, bulky nature of the tetraphenylarsonium cation results in a relatively diffuse positive charge, leading to a lower lattice energy compared to salts with smaller, harder cations.

-

Solvation Energy: This is the energy released when the separated ions are solvated by solvent molecules. For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The key factors influencing the solvation of [(C₆H₅)₄As]Cl·H₂O are:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation. This is why tetraphenylarsonium chloride is typically described as soluble in polar organic solvents.[1][2]

-

The Cation's Role: The large tetraphenylarsonium cation is primarily solvated through van der Waals interactions between its phenyl groups and the organic solvent molecules. Its large size and lipophilicity allow it to be stabilized by a wide range of organic solvents, particularly those that are polarizable.

-

The Anion's Role: The small, hard chloride anion (Cl⁻) requires a solvent capable of stabilizing a concentrated negative charge. Polar protic solvents, such as alcohols, are particularly effective as they can act as hydrogen bond donors. Polar aprotic solvents, like acetonitrile or DMSO, can also solvate anions through dipole-ion interactions.

-

The Role of the Monohydrate: The water molecule in the crystal lattice can influence the dissolution process. It can participate in hydrogen bonding with both the chloride anion and suitable solvent molecules, potentially aiding solubility in protic solvents.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile: A Summary of Available Data

Comprehensive quantitative solubility data for this compound is not widely available in the public domain.[4] Much of the existing information is qualitative. It is also important to note that some sources may provide conflicting information, underscoring the necessity of experimental verification for specific applications.[4]

The following table summarizes the available qualitative solubility information for tetraphenylarsonium chloride. For comparative purposes, quantitative data for the closely related compound, tetraphenylphosphonium chloride, is also included where available. The primary difference is the central atom (Arsenic vs. Phosphorus), which can influence lattice energy and solvation, but the general trends are often similar.[4]

| Solvent | Formula | Type | Qualitative Solubility of [(C₆H₅)₄As]Cl | Quantitative Solubility of [(C₆H₅)₄P]Cl ( g/100g solvent @ 25°C) |

| Polar Protic Solvents | ||||

| Water | H₂O | Polar Protic | Freely Soluble[5][6] | Soluble[7][8] |

| Methanol | CH₃OH | Polar Protic | Soluble[4][6] | 123 g[9] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4][6] | 81.9 g[9] |

| Polar Aprotic Solvents | ||||

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | 36.8 g[9] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble[4][6] | Soluble[10] |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Not specified | 46.7 g (for Cu(CF₃SO₃)₂)[9] |

| Chlorinated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble (used for recrystallization)[4] | Very slightly soluble (for [(C₆H₅)₄P]Cl)[8] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (used for recrystallization)[4] | Very slightly soluble (for [(C₆H₅)₄P]Cl)[8] |

Note: Qualitative terms such as "Freely Soluble," "Soluble," and "Sparingly Soluble" are not standardized and should be interpreted with caution. For precise applications, experimental determination of solubility is strongly recommended.[4]

Experimental Protocol for Quantitative Solubility Determination

As quantitative data is sparse, a reliable experimental protocol is essential for any laboratory working with this compound. The gravimetric method is a classic, straightforward, and robust technique for determining the solubility of a solid in a liquid.[4]

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches true thermodynamic equilibrium. The use of a syringe filter minimizes solvent loss during separation, a common source of error. Performing the measurement in triplicate and calculating the standard deviation provides a statistical measure of the result's reliability.

Detailed Step-by-Step Methodology (Gravimetric Method)

-

Preparation:

-

Accurately weigh three separate 20 mL glass vials with screw caps. Record the empty weight of each vial (to 0.1 mg).

-

Add approximately 10 mL of the desired organic solvent to each vial.

-

Ensure the this compound is a fine powder to maximize surface area and accelerate equilibration.

-

-

Saturation:

-

Add an excess of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after initial mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25°C ± 0.1°C).

-

Agitate the mixtures for a prolonged period (a minimum of 24 hours is recommended, 48-72 hours is ideal) using a shaker or magnetic stirrer. This step is critical to ensure the solution is fully saturated and has reached equilibrium.

-

-

Separation of Saturated Solution:

-

Allow the vials to sit undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Pre-weigh three separate, dry glass vials with screw caps (to 0.1 mg). These will be the evaporation vials.

-

Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant (the saturated solution) from the first equilibration vial using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to avoid transferring any undissolved solid.

-

Dispense the filtered, saturated solution into the first pre-weighed evaporation vial. Immediately cap the vial.

-

Record the exact weight of the evaporation vial containing the saturated solution.

-

Repeat this process for the other two replicate samples.

-

-

Evaporation and Drying:

-

Remove the caps from the evaporation vials.

-

Place the vials in a vacuum oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and the dried solid residue is of constant weight. The use of a vacuum is crucial to gently remove the solvent without decomposing the compound.

-

Cool the vials in a desiccator to room temperature before weighing.

-

-

Calculation:

-

Calculate the weight of the dissolved solid (the residue).

-

Calculate the weight of the solvent in the aliquot.

-

Express the solubility in desired units, such as g/100 g solvent or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Visualization of the Dissolution Process

The dissolution of an ionic salt like this compound in a polar organic solvent can be visualized as a multi-step process involving the disruption of the crystal lattice and the subsequent solvation of the individual ions.

Caption: Dissolution of [(C₆H₅)₄As]Cl·H₂O in a polar solvent.

Applications Driven by Organic Solvent Solubility

The solubility of tetraphenylarsonium chloride in organic media is fundamental to its most common applications.

-

Ion-Pair Extraction and Phase-Transfer Catalysis: The large, lipophilic [(C₆H₅)₄As]⁺ cation can form an ion pair with an inorganic anion (e.g., permanganate, perchlorate).[4] This ion pair is soluble in non-polar organic solvents, effectively transferring the anion from an aqueous phase to an organic phase where a reaction can occur. This is the principle behind its use as a phase-transfer catalyst.[11]

-

Precipitating Agent in Non-Aqueous Media: In certain organic syntheses or analytical procedures conducted in non-aqueous solvents, tetraphenylarsonium chloride can be used to selectively precipitate anions that form insoluble salts with the [(C₆H₅)₄As]⁺ cation.

-

Electrolyte in Electrochemistry: Due to its solubility and ability to dissociate into ions in polar organic solvents like acetonitrile, it can be used as a supporting electrolyte in non-aqueous electrochemical studies.

Conclusion

While comprehensive quantitative data on the solubility of this compound in organic solvents remains elusive in readily accessible literature, a strong theoretical understanding and qualitative observations confirm its preference for polar organic solvents. The bulky, lipophilic nature of the tetraphenylarsonium cation is the primary driver for its dissolution in these media. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and field-proven method for their determination. A thorough understanding of the principles and experimental procedures outlined herein will enable researchers to effectively utilize this versatile compound in their work.

References

- Solubility of Tetraphenylarsonium chloride in different organic solvents. (n.d.). BenchChem.

- Tetraphenylarsonium chloride. (2026, January 8). DeepSEL.

- Yalkowsky, S. H., & He, Y. (2003).

- Tetraphenylphosphonium chloride. (n.d.). CymitQuimica.

- Yalkowsky, S. H., & He, Y. (n.d.). Handbook of aqueous solubility data. Dartmouth College Library.

- Tetraphenylphosphonium chloride. (n.d.). In Wikipedia.

- Yalkowsky, S. H. (n.d.). Handbook of Aqueous Solubility Data.

- Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis. (2023, April 1). ChemicalBook.

- Yalkowsky, S. H. (2003).

- Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. (2003). Journal of Medicinal Chemistry.

- Tetraphenylphosphonium chloride. (2023, March 12). Echemi.

- Solubility of Triethylmethylammonium chloride in organic solvents. (n.d.). BenchChem.

- Tetraphenylarsonium chloride - 507-28-8. (n.d.). Vulcanchem.

- Solvent-soluble quaternary ammonium salts of cellulose sulfate. (n.d.).

- TETRAPHENYLARSONIUM CHLORIDE CAS#: 507-28-8. (n.d.). ChemicalBook.

- SALTING-IN BY QUATERNARY AMMONIUM SALTS. (1965). Canadian Science Publishing.

- Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. (n.d.).

- Tetraphenylarsonium chloride. (n.d.). In Wikipedia.

- TETRAPHENYLARSONIUM CHLORIDE CAS#: 507-28-8. (n.d.). ChemWhat.

- Are there any salts that are soluble in organic solvents? (2019, November 12). Quora.

- Tetraphenylarsonium Chloride. (n.d.). Merck Index.

- Heat capacities of tetraphenyl phosphonium chloride in methanol; ethanol; acetonitrile and water. (n.d.).

- Tetraphenylarsonium chloride hydrate - SAFETY DATA SHEET. (2024, April 2). Thermo Fisher Scientific.

- Tetraphenylarsonium(V) chloride. (n.d.). Santa Cruz Biotechnology.

- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical liter

- Tetraphenylarsonium(V) chloride 97 507-28-8. (n.d.). Sigma-Aldrich.

Sources

- 1. Tetraphenylarsonium chloride (507-28-8) for sale [vulcanchem.com]

- 2. Tetraphenylarsonium chloride - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TETRAPHENYLARSONIUM CHLORIDE CAS#: 507-28-8 [m.chemicalbook.com]

- 6. Tetraphenylarsonium Chloride [drugfuture.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 2001-45-8: Tetraphenylphosphonium chloride [cymitquimica.com]

- 11. quora.com [quora.com]

Tetraphenylarsonium chloride monohydrate molecular weight and formula

An In-Depth Technical Guide to Tetraphenylarsonium Chloride Monohydrate for Research Applications

Abstract

This compound is a quaternary arsonium salt of significant utility in analytical chemistry, organic synthesis, and burgeoning areas of biological research. Valued primarily for its role as a selective precipitation agent for large anions and as a phase-transfer catalyst, its unique chemical properties are rooted in the large, hydrophobic, and stable tetraphenylarsonium cation. This guide provides a comprehensive overview of its chemical properties, discusses the mechanistic basis for its key applications, and furnishes detailed, field-proven protocols for its purification, standardization, and use, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application. Tetraphenylarsonium chloride is commonly available in its anhydrous and monohydrate forms, which possess different molecular weights and CAS numbers. It is crucial to use the correct form for accurate molar calculations.

The anhydrous form has the chemical formula C₂₄H₂₀AsCl and a molecular weight of approximately 418.80 g/mol .[1][2][3][4] The monohydrate, which is the focus of this guide, incorporates one molecule of water, leading to the formula (C₆H₅)₄AsCl·H₂O and a molecular weight of 436.81 g/mol .[5][6]

| Property | Value (Monohydrate) | Value (Anhydrous) | Reference(s) |

| Chemical Formula | C₂₄H₂₂AsClO or (C₆H₅)₄AsCl·H₂O | C₂₄H₂₀AsCl | [2][3][5][6] |

| Molecular Weight | 436.81 g/mol | 418.80 g/mol | [1][2][5][6] |

| CAS Number | 104170-16-3 | 507-28-8 | [2][5][6][7] |

| Appearance | White crystalline powder | White solid | [3][5] |

| Melting Point | 257-260 °C (dehydrates first) | 258-260 °C | [5][8][9] |

| Solubility (Water) | Freely soluble | Freely soluble | [3][4] |

| Solubility (Organic) | Soluble in ethanol and acetonitrile; sparingly soluble in acetone. | Soluble in polar organic solvents. | [3][4] |

Principle of Utility: The Tetraphenylarsonium Cation

The functionality of tetraphenylarsonium chloride stems from the unique characteristics of its cation, [(C₆H₅)₄As]⁺. This cation consists of a central arsenic atom bonded to four phenyl groups.

-

Steric Hindrance and Stability : The four bulky phenyl groups create a sterically hindered environment around the arsenic atom, rendering the cation chemically stable and resistant to decomposition under normal conditions.[1]

-

Charge Delocalization and Lipophilicity : The positive charge is delocalized over the large, nonpolar surface area of the phenyl rings. This property makes the cation "lipophilic" or "hydrophobic," allowing it to readily cross phase boundaries (e.g., from an aqueous to an organic layer) and to form strong ionic bonds with similarly large, "soft" anions.

It is this ability to form sparingly soluble, stable precipitates with large anions that underpins its primary use in analytical chemistry.

Key Applications & Methodologies

Gravimetric and Spectrophotometric Analysis

The most established application of tetraphenylarsonium chloride is in the quantitative analysis of large, singly-charged anions.[3][4] A prime example is the determination of perchlorate (ClO₄⁻), where the addition of [(C₆H₅)₄As]Cl to a sample solution leads to the formation of a dense, white precipitate of tetraphenylarsonium perchlorate.[4]

(C₆H₅)₄As⁺(aq) + ClO₄⁻(aq) → (C₆H₅)₄AsClO₄(s)

This precipitate is highly insoluble in water, allowing for its quantitative isolation by filtration, followed by drying and weighing (gravimetric analysis).[4] Alternatively, the precipitate can be dissolved in a suitable organic solvent, such as acetonitrile, for spectrophotometric quantification.[4] This method is also effective for other large anions like permanganate, periodate, and tetrafluoroborate.[4]

Phase-Transfer Catalysis

As a classic phase-transfer catalyst, tetraphenylarsonium chloride facilitates reactions between reactants located in immiscible phases (typically aqueous and organic).[3][10] The lipophilic [(C₆H₅)₄As]⁺ cation pairs with a reactive anion (e.g., hydroxide, cyanide) from the aqueous phase. This ion pair is soluble in the organic phase, where it can then react with an organic substrate. This process enhances reaction rates and yields by overcoming the insolubility of reactants.

Applications in Drug Development and Biological Research

The lipophilic cationic nature of [(C₆H₅)₄As]⁺ makes it a valuable tool in biological studies. It is used to probe membrane potentials and study the function of multidrug-resistance (MDR) transporters, which are often involved in cancer cell resistance to chemotherapy.[9][10] Furthermore, as an organoarsenic compound, it serves as a model for investigating the biochemical interactions and potential therapeutic applications of arsenic-based compounds.[10]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring accuracy and reproducibility.

Purification of Commercial-Grade Reagent

For use as a primary standard in analytical applications, commercial tetraphenylarsonium chloride should be purified. This protocol leverages solubility differences to remove impurities.

Causality : Adding concentrated HCl dramatically increases the chloride ion concentration, precipitating the less-soluble tetraphenylarsonium chloride via the common-ion effect while many impurities remain in solution. Neutralization and recrystallization from an organic solvent system further refine the product.[3][8]

Methodology :

-

Dissolution : Dissolve commercial-grade tetraphenylarsonium chloride in a minimal amount of deionized water.

-

Precipitation : Slowly add concentrated hydrochloric acid (HCl) to the solution while stirring. A white precipitate will form. Continue adding HCl until precipitation is complete.

-

Isolation : Collect the precipitate by filtration (e.g., using a Büchner funnel) and wash it with a small amount of cold, concentrated HCl.[3]

-

Neutralization : Redissolve the precipitate in deionized water and carefully neutralize the solution with sodium carbonate (Na₂CO₃) until it is no longer acidic to litmus paper.

-

Drying : Evaporate the neutralized solution to dryness under reduced pressure.

-

Recrystallization : Extract the resulting solid residue with chloroform or absolute ethanol.[3][8] Add absolute diethyl ether to the extract until the purified product precipitates.

-

Final Drying : Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Preparation of a Standardized 0.05 M Aqueous Solution

Accurate preparation of a standard solution is paramount for quantitative analysis.

Trustworthiness : This protocol relies on the precise measurement of mass and volume using calibrated analytical equipment (a balance and a Class A volumetric flask), establishing a direct link between the primary standard's mass and the final solution's concentration.

Methodology :

-

Mass Calculation : Calculate the required mass of purified, dried this compound for the desired volume and concentration.

-

Formula: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

-

Example (for 1000 mL of 0.05 M solution): 0.05 mol/L × 436.81 g/mol × 1.0 L = 21.8405 g.[3]

-

-

Weighing : Using an analytical balance, accurately weigh a mass close to the calculated value (e.g., ~21.84 g) onto weighing paper. Record the exact mass to four decimal places.

-

Dissolution : Transfer the weighed solid into a beaker containing approximately 400-500 mL of deionized water. Stir with a clean glass rod until fully dissolved.[3]

-

Quantitative Transfer : Carefully transfer the solution into a 1000 mL Class A volumetric flask using a funnel. Rinse the beaker, stirring rod, and funnel multiple times with small volumes of deionized water, adding all rinsings to the flask to ensure no solute is lost.

-

Dilution to Volume : Add deionized water to the flask until the bottom of the meniscus is precisely on the calibration mark.

-

Homogenization : Stopper the flask and invert it 20-30 times to ensure the solution is thoroughly mixed and homogeneous.

Safety and Handling

Tetraphenylarsonium chloride is a toxic organoarsenic compound and must be handled with appropriate care.[4]

-

Toxicity : Toxic if swallowed or inhaled.[3][7] Acute exposure can cause serious health effects.

-

Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[3] Do not allow it to enter drains or water courses.

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling : All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

References

-

Strem Catalog. (n.d.). This compound, 99%. Retrieved from Strem.[5]

-

Alfa Chemistry. (n.d.). CAS 104170-16-3 this compound. Retrieved from Alfa Chemistry.[6]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Tetraphenylarsonium chloride hydrate. Retrieved from Fisher Scientific.[1]

-

Santa Cruz Biotechnology. (n.d.). Tetraphenylarsonium(V) chloride. Retrieved from SCBT.[2]

-

BenchChem. (2025). Application Notes and Protocols: Preparation of a Standard Solution of Tetraphenylarsonium Chloride. Retrieved from BenchChem.[3]

-

Wikipedia. (2026). Tetraphenylarsonium chloride. [This is a synthesis of information from the search result, which itself is a tertiary source].[4]

-

Chem-Impex International. (n.d.). Tetraphenylarsonium chloride hydrochloride hydrate. Retrieved from Chem-Impex.[10]

-

ChemicalBook. (2025). TETRAPHENYLARSONIUM CHLORIDE. Retrieved from ChemicalBook.[8]

-

Sigma-Aldrich. (n.d.). Tetraphenylarsonium(V) chloride hydrate, 97%. Retrieved from Sigma-Aldrich.[9]

-

TCI Chemicals. (n.d.). Tetraphenylarsonium Chloride Hydrochloride. Retrieved from TCI Chemicals.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68179, Tetraphenylarsonium chloride. Retrieved from PubChem.[7]

Sources

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. strem.com [strem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Tetraphenylarsonium chloride | C24H20AsCl | CID 68179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TETRAPHENYLARSONIUM CHLORIDE | 507-28-8 [chemicalbook.com]

- 9. 四苯基氯化砷(V) 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetraphenylarsonium Chloride Monohydrate

Introduction

Tetraphenylarsonium chloride ((C₆H₅)₄AsCl), often utilized in its monohydrate form, is a quaternary arsonium salt with significant applications in analytical chemistry, organic synthesis, and pharmaceutical sciences. It serves as a versatile precipitating agent for large anions like perchlorate and perrhenate, a phase-transfer catalyst, and a cation for preparing various organometallic complexes.[1] Understanding the thermal stability and decomposition pathway of its monohydrate form, (C₆H₅)₄AsCl·H₂O, is critical for defining its operational limits in high-temperature applications, establishing appropriate drying and storage protocols, and ensuring the safety and integrity of experimental and manufacturing processes.

This technical guide provides a comprehensive analysis of the thermal behavior of tetraphenylarsonium chloride monohydrate. We will explore the methodologies for its characterization, elucidate its decomposition pathway based on established analytical principles, and offer field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile and Thermal Behavior

This compound is a white, crystalline solid that is stable under standard ambient conditions.[2] Its thermal profile is characterized by distinct events: dehydration, melting, and subsequent decomposition. The melting point is consistently reported in the range of 256-260 °C, which indicates the upper limit of its structural integrity as a salt.[2][3] Thermal degradation processes begin to occur at or near this temperature range.

Table 1: Key Physicochemical Properties of Tetraphenylarsonium Chloride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | (C₆H₅)₄AsCl·H₂O | [4] |

| Molecular Weight | 436.81 g/mol (Monohydrate) | [5] |

| 418.79 g/mol (Anhydrous) | [5] | |

| CAS Number | 104170-16-3 (Monohydrate) | [6] |

| 507-28-8 (Anhydrous) | [7] | |

| Appearance | White crystalline powder or solid | [2][8] |

| Melting Point | 256 - 260 °C |[2][3][9][10] |

Part 2: Experimental Analysis of Thermal Decomposition

The primary technique for investigating the thermal stability of a solid material is Thermogravimetric Analysis (TGA).[10] This method provides precise quantitative data on mass changes as a function of temperature, allowing for the clear identification of dehydration, decomposition, and oxidation events. To identify the chemical nature of the evolved gases, TGA is often coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[4][11]

Methodology 1: Dynamic Thermogravimetric Analysis (TGA)

Expertise & Experience: The choice of a dynamic TGA protocol, where the sample is heated at a constant rate, is crucial for obtaining a clear profile of sequential thermal events.[12] A controlled heating rate (e.g., 10 °C/min) is slow enough to ensure thermal equilibrium within the sample, providing good resolution between decomposition steps, yet fast enough to complete the analysis in a practical timeframe.[5] An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition pathway, preventing oxidative side reactions that would occur in the presence of air.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the thermobalance for mass using certified calibration weights. Calibrate the furnace temperature using certified magnetic standards (e.g., Curie point standards) across the desired temperature range.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan. An open pan is used to ensure efficient removal of evolved gases.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass, sample temperature, and the first derivative of the mass change (DTG curve) as a function of temperature. The DTG curve helps to pinpoint the temperature of the maximum rate of mass loss for each step.[5]

Methodology 2: Evolved Gas Analysis (EGA) via TGA-MS

Trustworthiness: While TGA quantifies when mass is lost, it does not identify what is lost. Coupling the TGA to a mass spectrometer provides a self-validating system where the mass loss percentage from the TGA can be directly correlated with the mass spectra of the evolved gases.[13] This hyphenated technique, TGA-MS, is indispensable for unambiguously elucidating the decomposition mechanism.[14]

Conceptual Workflow: TGA-MS Analysis

The workflow involves interfacing the gas outlet of the TGA furnace to the inlet of a mass spectrometer via a heated capillary transfer line (typically heated to >200 °C to prevent condensation of evolved products).[4] As the sample decomposes in the TGA, the evolved gases are continuously drawn into the MS, which records the mass-to-charge ratio (m/z) of the ionic fragments generated.

Caption: TGA-MS experimental workflow for evolved gas analysis.

Part 3: Elucidation of the Decomposition Pathway

Based on stoichiometric calculations and known decomposition products of similar compounds, a multi-step decomposition pathway for this compound can be proposed.[2] The following table presents illustrative data that would be expected from a TGA experiment.

Table 2: Illustrative TGA Data for the Decomposition of (C₆H₅)₄AsCl·H₂O

| Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Evolved Species (m/z) | Remaining Solid |

|---|---|---|---|---|---|

| 1 | 80 - 150 | ~4.1% | 4.12% | H₂O (18) | (C₆H₅)₄AsCl |

| 2 | 250 - 450 | ~25.7% | 25.74% | C₆H₅Cl (112) | (C₆H₅)₃AsO |

| 3 | 450 - 700 | ~60.0% | - | CO (28), CO₂ (44), C₆H₆ (78), etc. | Arsenic Oxides / Carbides |

Step 1: Dehydration The first mass loss event, occurring at relatively low temperatures (typically below 150 °C), corresponds to the loss of the single water molecule of hydration. The theoretical mass loss for this step is 4.12%. The TGA-MS would detect a single major species with m/z = 18, confirming the release of water.

Step 2: Initial Decomposition Following dehydration, the anhydrous salt remains stable until its melting point. Above ~250 °C, the primary decomposition begins. A plausible and common pathway for such quaternary salts is the nucleophilic attack by the chloride anion on one of the phenyl-arsenic bonds, leading to the formation of triphenylarsine and chlorobenzene. The triphenylarsine is highly likely to be immediately oxidized by trace oxygen or rearrangement to the more stable triphenylarsine oxide. The expected mass loss for the evolution of chlorobenzene (C₆H₅Cl) is 25.74%. The MS would detect the characteristic molecular ion for chlorobenzene at m/z 112.

Step 3: High-Temperature Fragmentation At temperatures exceeding 450 °C, the triphenylarsine oxide intermediate and any other organic residues undergo complete fragmentation. This results in a complex mixture of evolved gases, including carbon monoxide (m/z 28), carbon dioxide (m/z 44), benzene (m/z 78), and other hydrocarbon fragments.[2] The final solid residue at 800 °C under an inert atmosphere is expected to be a mixture of arsenic oxides and arsenic carbides.

The proposed pathway is visualized below.

Sources

- 1. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 2. preserve.lehigh.edu [preserve.lehigh.edu]

- 3. researchgate.net [researchgate.net]

- 4. eag.com [eag.com]

- 5. umw.edu.pl [umw.edu.pl]

- 6. azom.com [azom.com]

- 7. filab.fr [filab.fr]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. fkit.unizg.hr [fkit.unizg.hr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Spectroscopic data (IR, NMR) of tetraphenylarsonium chloride monohydrate

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetraphenylarsonium Chloride Monohydrate

Introduction

This compound, with the chemical formula [(C₆H₅)₄As]Cl·H₂O, is a quaternary arsonium salt widely utilized in analytical and coordination chemistry.[1] Its primary application stems from the bulky and lipophilic nature of the tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, which facilitates the precipitation and extraction of large, singly charged anions from aqueous solutions into organic phases.[2][3] The compound presents as a white, crystalline solid that is soluble in water and polar organic solvents.[2][4]

Accurate identification and quality assessment of this reagent are paramount for reproducible experimental outcomes. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a definitive fingerprint of the compound's molecular structure, confirming both the integrity of the tetraphenylarsonium cation and the presence of the water of hydration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the IR and NMR spectra of this compound, grounded in established spectroscopic principles and experimental best practices.

Molecular Structure and Spectroscopic Implications

The solid-state structure of this compound consists of the tetraphenylarsonium cation, a chloride anion, and a molecule of water co-crystallized within the lattice.

-

The Tetraphenylarsonium Cation: The central arsenic atom is covalently bonded to four phenyl groups in a tetrahedral geometry.[1] In solution, this high symmetry makes all four phenyl groups chemically equivalent, simplifying the NMR spectrum significantly. In the solid state, minor crystallographic effects may slightly alter this symmetry, but the vibrational spectrum is generally not markedly affected by these crystal field effects.[5]

-

The Water of Hydration: The single water molecule is incorporated into the crystal lattice and is typically involved in hydrogen bonding with the chloride anion. This interaction is critical as it gives rise to distinct signals in the IR spectrum that confirm the hydrated state of the compound.[6]

The following diagram illustrates the chemical structure of the tetraphenylarsonium cation.

Caption: Structure of the tetraphenylarsonium cation.

Infrared (IR) Spectroscopy Analysis

1.1. Theoretical Basis & Causality

IR spectroscopy probes the vibrational modes of a molecule. For [(C₆H₅)₄As]Cl·H₂O, the spectrum is a composite of vibrations from the tetraphenylarsonium cation and the water molecule.

-

Tetraphenylarsonium Cation Vibrations: The phenyl rings give rise to several characteristic absorptions. These include aromatic C-H stretching vibrations (typically > 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1600-1400 cm⁻¹ region), and C-H out-of-plane bending modes (< 900 cm⁻¹), which are highly characteristic of benzene substitution patterns.[5]

-

Water of Hydration Vibrations: The water molecule in a crystalline hydrate exhibits distinct vibrational modes compared to liquid water due to restricted movement and hydrogen bonding. Key modes include:

-

O-H Stretching (ν): Symmetric and asymmetric stretching vibrations, which typically appear as a broad band in the 3600-3200 cm⁻¹ region.[7] The broadening is a direct consequence of hydrogen bonding within the crystal lattice.

-

H-O-H Bending (δ): A scissoring vibration that occurs in the 1630-1600 cm⁻¹ range.[6]

-

Librational Modes: Restricted rotational motions (rocking, wagging, twisting) that appear at lower frequencies, typically below 900 cm⁻¹.[8]

-

1.2. Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a standard and reliable method for obtaining high-quality IR spectra of solid samples. The causality behind this choice is that KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that minimizes scattering.

-

Sample Preparation: Dry a small amount of spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove adsorbed water, which would interfere with the spectrum.

-

Grinding: Add ~1-2 mg of the this compound sample to ~100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing light scattering and producing sharp, well-resolved peaks.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. The pressure causes the KBr to flow and form a transparent or translucent disc.

-

Background Collection: Place the empty spectrometer sample holder in the beam path and record a background spectrum. This step is self-validating as it accounts for atmospheric water and CO₂ as well as any instrumental artifacts.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

1.3. Data Presentation and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3500 - 3200 | Broad, Strong | ν(O-H) : Symmetric & Asymmetric stretching of water of hydration[7] |

| ~3060 | Medium | ν(C-H) : Aromatic C-H stretching |

| ~1620 | Medium | δ(H-O-H) : Bending (scissoring) mode of water of hydration[6] |

| ~1575 | Medium | ν(C=C) : Aromatic ring stretching |

| ~1480 | Strong | ν(C=C) : Aromatic ring stretching |

| ~1435 | Strong | ν(C=C) : Aromatic ring stretching |

| ~1080 | Strong | In-plane C-H bending |

| ~995 | Strong | In-plane C-H bending |

| ~740 | Very Strong | γ(C-H) : Out-of-plane C-H bending (monosubstituted benzene) |

| ~690 | Very Strong | γ(C-H) : Out-of-plane C-H bending (monosubstituted benzene) |

The presence of a broad, strong absorption band in the 3500-3200 cm⁻¹ region, coupled with a distinct peak around 1620 cm⁻¹, is definitive evidence for the presence of water of hydration.[6][7] The sharp bands above 3000 cm⁻¹ and the strong absorptions between 1600-1400 cm⁻¹ and below 800 cm⁻¹ confirm the identity of the tetraphenylarsonium cation.[5]

1.4. Visualization: FTIR Analysis Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

2.1. Theoretical Basis & Causality

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. For [(C₆H₅)₄As]Cl·H₂O dissolved in a suitable deuterated solvent, the tetrahedral symmetry of the cation leads to the equivalence of all four phenyl groups. This simplifies the spectrum, as we only observe signals for one set of phenyl protons and carbons.

-

¹H NMR: The protons on the phenyl rings are in different chemical environments depending on their position relative to the arsenic atom (ortho, meta, para). Due to coupling between adjacent protons, these signals appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). A signal for the water of hydration may also be observed, its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Due to the symmetry of the phenyl group, four distinct carbon signals are expected: one for the ipso-carbon (directly attached to As), one for the two ortho-carbons, one for the two meta-carbons, and one for the single para-carbon.[9]

2.2. Experimental Protocol: Solution-State NMR

The choice of a deuterated solvent is critical for NMR. It must dissolve the sample without contributing interfering signals in the ¹H spectrum. Based on its known solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are suitable choices.[2]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: The solvent itself typically contains a residual non-deuterated peak (e.g., ~2.50 ppm for DMSO-d₅H in DMSO-d₆) that can be used for calibration.[10] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (defined as 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, as it is quicker. Following this, acquire the proton-decoupled ¹³C spectrum, which requires a longer acquisition time.

-

Self-Validation: The protocol is self-validating through the use of an internal reference standard (TMS or residual solvent peak) which ensures the accuracy and reproducibility of the chemical shift scale.[9] Running 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign the proton and carbon signals.

2.3. Data Presentation and Interpretation

2.3.1. ¹H NMR Spectrum

The aromatic protons of the tetraphenylarsonium cation typically appear as overlapping multiplets in the aromatic region. The spectrum is analogous to that of the tetraphenylphosphonium cation.[11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 7.6 | Multiplet | 20H | Aromatic Protons (ortho, meta, para) |

| Variable | Singlet, Broad | 2H | H₂O (Water of hydration, solvent dependent) |

Causality: The electron-withdrawing nature of the positively charged arsenic atom deshields the aromatic protons, shifting them downfield into the 7.6-7.9 ppm range. The ortho, meta, and para protons have slightly different chemical environments, and their spin-spin coupling results in a complex, overlapping multiplet pattern.

2.3.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the phenyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | para-C |

| ~134 | ortho-C |

| ~131 | meta-C |

| ~129 | ipso-C |

Note: The exact chemical shifts can vary slightly depending on the solvent. The assignments are based on typical substitution patterns for phenyl groups attached to a positively charged heteroatom and may require 2D NMR for definitive confirmation.[12]

2.4. Visualization: NMR Analysis Workflow

Caption: Workflow for solution-state NMR analysis.

Conclusion

The spectroscopic analysis of this compound by IR and NMR provides a robust and definitive method for its structural confirmation and purity assessment. The IR spectrum uniquely identifies the water of hydration through its characteristic O-H stretching and bending vibrations, while also confirming the presence of the tetraphenylarsonium cation. The NMR spectra, simplified by the cation's high symmetry in solution, provide a clear fingerprint of the phenyl groups' electronic environment. Together, these techniques offer a self-validating system for the unambiguous characterization of this important chemical reagent, ensuring its suitability for high-stakes research and development applications.

References

-

Falk, M., & Knop, O. (1977). Infrared studies of water in crystalline hydrates. Canadian Journal of Chemistry, 55(10), 1736-1744. [Link]

-

Wikipedia. (n.d.). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

-

Tsin, T. B., & Wood, J. L. (1970). Vibrational spectra and proposed crystal structure of some tetraphenylarsonium compounds. Canadian Journal of Chemistry, 48(17), 2637-2641. [Link]

-

van der Weerd, J., & de Jong, J. (2021). An Insight into Water of Crystallization during Processing Using Vibrational Spectroscopy. Pharmaceutics, 13(8), 1234. [Link]

-

ResearchGate. (n.d.). Observed bands in the IR spectrum of (A) hydrated and anhydrous and (B) partially deuterated magnesium perchlorate. Retrieved January 12, 2026, from [Link]

-

Grok. (2026, January 8). Tetraphenylarsonium chloride. Retrieved January 12, 2026, from [Link]

-

Navarro-Vazquez, A., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 926-935. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. [Link]

-

Falk, M., Huang, C. H., & Knop, O. (1974). Infrared Spectra of Water in Crystalline Hydrates: KSnCl₃·H₂O, an Untypical Monohydrate. Canadian Journal of Chemistry, 52(15), 2928-2933. [Link]

-

Loferer, M., et al. (2021). Near-Infrared Spectra of High-Density Crystalline H₂O Ices II, IV, V, VI, IX, and XII. ACS Earth and Space Chemistry, 5(2), 359-367. [Link]

-

ResearchGate. (2013). Journal of Organometallic Chemistry. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 12, 2026, from [Link]

-

Stoyanov, E. S., et al. (2010). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 229-236. [Link]

-

ResearchGate. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 12, 2026, from [Link]

-

Mann, B. E. (1988). Recent Developments in NMR Spectroscopy of Organometallic Compounds. Advances in Organometallic Chemistry, 28, 397-457. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Science Alert. (n.d.). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Retrieved January 12, 2026, from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Rocchigiani, L., et al. (2018). A Comparative NMR Study on the Reactions of Hf(IV) Organometallic Complexes with Al/Zn Alkyls. Dalton Transactions, 47(39), 13835-13845. [Link]

-

ResearchGate. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Tetraphenylphosphonium chloride(2001-45-8) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Guide to the Safe Handling and Management of Tetraphenylarsonium Chloride Monohydrate for Research and Development

This guide provides an in-depth overview of the essential safety and handling protocols for tetraphenylarsonium chloride monohydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure a secure laboratory environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the risks and mitigation strategies associated with this compound.

Compound Profile and Applications